molecular formula C15H12O B094762 4-Methoxyphenanthrene CAS No. 15638-06-9

4-Methoxyphenanthrene

Cat. No. B094762
CAS RN: 15638-06-9
M. Wt: 208.25 g/mol
InChI Key: HDEZJHSZOHUVHB-UHFFFAOYSA-N
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Description

4-Methoxyphenanthrene is a derivative of phenanthrene, which is an important class of organic compounds widely found in nature . Phenanthrenes are used as intermediates in the synthesis of natural compounds and have a core structure that shows biological activity and therapeutic properties .


Synthesis Analysis

The synthesis of methoxyphenanthrene derivatives involves the bromination of 9-bromophenanthrene, which results in a phenanthrene bromide product mixture . This mixture is then converted to chromatographically separable methoxy products through a CuI catalyzed methoxylation reaction . The resulting products are purified by a chromatographic method .


Molecular Structure Analysis

The detailed structure analysis of the methoxyphenanthrene products is done by NMR spectroscopy . Two-dimensional NMR spectroscopy methods can be used successfully to elucidate the structures of methoxyphenanthrene derivatives . The position of the substituents is easily determined with the combination of APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY spectral data .


Chemical Reactions Analysis

Further bromination reactions of 1,9-dimethoxide selectively give a brominated compound . The longer the reaction time, the greater the selectivity .

Scientific Research Applications

  • Isolation from Orchids : 4-Methoxyphenanthrene, along with other phenanthrenes, has been isolated from the orchid Bulbophyllum vaginatum. These compounds were determined through spectroscopic analysis (Leong, Harrison, & Powell, 1999).

  • Chemical Synthesis : Studies have been conducted on the synthesis of related compounds, such as 5-Methoxyphenanthrene-4-carboxylic acid, via methods like lead tetraacetate oxidation and methylation (Gillis & Porter, 1989).

  • Solid-State NMR Studies : Solid-state nuclear magnetic resonance (NMR) and other techniques have been used to investigate the rotation of methoxy groups in methoxyphenanthrenes (Beckmann et al., 2015).

  • Phenanthrene Derivatives in Euphorbiaceae : Novel phenanthrene derivatives have been isolated from Domohinea perrieri, a plant in the Euphorbiaceae family. These compounds were evaluated for cytotoxic and DNA strand-scission activities (Long et al., 1997).

  • Isolation from Bletilla Striata : Phenanthrene glucosides, including 4-methoxyphenanthrene variants, were isolated from Bletilla striata tubers. Their structures were elucidated using spectroscopic data (Yamaki et al., 1993).

  • Chemical Reactions and Synthesis : Research on the synthesis of 2-methoxyphenanthrenes and the study of chemical reactions involving methoxyphenanthrene derivatives has been documented (Morrow, Marks, & Sear, 1995).

  • Biodegradation by Microorganisms : Aspergillus niger, a soil fungus, has shown potential in degrading phenanthrene, producing metabolites like 1-methoxyphenanthrene (Sack et al., 1997).

  • Bioactive Compounds in Orchids : In a study on Odontoglossum Harvengtense 'Tutu', compounds like 4-methoxyphenanthrene-2,7-diol were isolated and their biological activities were investigated (Suzuki et al., 2012).

  • Anticancer Activity of Gold Complexes : Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand, related to methoxyphenanthrene derivatives, have been synthesized and evaluated for their DNA-binding and anticancer activities (Alsaeedi et al., 2020).

Safety And Hazards

The safety data sheet for phenanthrene, a related compound, suggests that it is harmful if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If not breathing, artificial respiration should be given .

Future Directions

The future directions in the study of methoxyphenanthrene derivatives could involve increasing the selectivity in the production of bromophenanthrenes . There is also potential for further exploration of the therapeutic properties of phenanthrene derivatives .

properties

IUPAC Name

4-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZJHSZOHUVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346200
Record name 4-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenanthrene

CAS RN

15638-06-9
Record name 4-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
YW Leong, LJ Harrison, AD Powell - Phytochemistry, 1999 - Elsevier
… The first novel compound was 4-methoxyphenanthrene-2,3,7-triol (8), C 15 H 12 O 4 . Its UV … It followed that C-1 was unsubstituted and that the compound was 4-methoxyphenanthrene-…
Number of citations: 85 www.sciencedirect.com
RA Barnes, HP Hirschler… - Journal of the American …, 1952 - ACS Publications
… authentic sample of 4-methoxyphenanthrene picrate.1 The trinitrobenzene adduct prepared … after separating 4-methoxyphenanthrene picrate andtreating the residual mixture of picric …
Number of citations: 4 pubs.acs.org
HM Duvall, E Mosettig - Journal of the American Chemical Society, 1938 - ACS Publications
… While 4-methoxyphenanthrene reacted smoothly with acetyl and propionyl chlorides in the … of 4-methoxyphenanthrene and 2.70 g. of acetyl chloride in 36 ml. of nitrobenzene and a …
Number of citations: 3 pubs.acs.org
P Tuchinda, J Udchachon, K Khumtaveeporn… - Phytochemistry, 1988 - Elsevier
From the tubers of Eulophia nuda six phenanthrene derivatives have been isolated: 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, 9,10-dihydro-4-methoxyphenanthrene-2,7-diol, 1,…
Number of citations: 80 www.sciencedirect.com
M Yamaki, T Kato, L Bai, K Inoue, S Takagi - Phytochemistry, 1993 - Elsevier
… Acid hydrolysis afforded glucose as the sugar moiety and enzymatic hydrolysis gave the aglycone, 2,7-dihydroxy-4methoxyphenanthrene, which was identified with an authentic sample…
Number of citations: 46 www.sciencedirect.com
M Pann Phyu, V Kongkatitham… - Journal of Asian …, 2022 - Taylor & Francis
… In summary, a novel phenanthrene derivative, 2,5,7-trihydroxy-4-methoxyphenanthrene (1), and seven known compounds were isolated from the whole plants of Dendrobium senile. …
Number of citations: 7 www.tandfonline.com
XQ Liu, XP Li, QY Yuan - Chemistry of natural compounds, 2016 - Springer
… -4-methoxyphenanthrene-2,8-di-O-β-D-glucoside (1), 8-hydroxy-4-methoxyphenanthrene-2,… Therefore the structure of 1 was determined as 7-hydroxy-4-methoxyphenanthrene-2,8-di-O-…
Number of citations: 10 link.springer.com
C Honda, M Yamaki - Phytochemistry, 2000 - Elsevier
… -4-methoxyphenanthrene and 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene. … Thus, the structure of 2 was determined to be 2,5-dihydroxy-4-methoxyphenanthrene based …
Number of citations: 84 www.sciencedirect.com
SK Park, GJ Oh, CI Bae, HJ Kim, WS Han… - Yakhak …, 1997 - koreascience.kr
… Using cytotoxicity-guided chromatographic separation of the hexane extract, cytotoxic constituent: 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-carboxylic acid lactam, was …
Number of citations: 12 koreascience.kr
RB Teponno, AL Tapondjou, JD Djoukeng… - Natural Product …, 2006 - koreascience.kr
… It was identified as 2,7-dihydroxy-4-methoxyphenanthrene (flavanthrinin) by comparison of the ESIMS, "H-NMR, and "C-NMR data with those previously reported in the literature (…
Number of citations: 32 koreascience.kr

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